molecular formula C18H19FN4O3S B2752398 N-cyclopropyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105238-83-2

N-cyclopropyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No.: B2752398
CAS No.: 1105238-83-2
M. Wt: 390.43
InChI Key: YUZFSTBZDRWBRW-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide” is a chemical compound with the molecular formula C18H19FN4O3S. It has an average mass of 338.374 Da .


Molecular Structure Analysis

The molecular structure analysis of this compound can be done using various spectroscopic techniques. For instance, mass spectra can provide valuable information about the molecular structure .

Scientific Research Applications

Synthesis Methods and Mechanisms

The synthesis of heterocyclic compounds derived from similar structures involves complex reactions that lead to the creation of compounds with potential biological activities. For example, one study outlines the novel synthesis of polyfunctionally substituted heterocyclic compounds, utilizing a key precursor for regioselective attack and/or cyclization on various chemical reagents. This process yields diverse products with significant in vitro antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

Antitumor and Anticancer Applications

Compounds synthesized from related structures have been evaluated for their antitumor activities. The synthetic pathways often lead to heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, many of which exhibit high inhibitory effects when screened for their antiproliferative activity in vitro. These synthesized products play a valuable role in further biological investigations, particularly in cancer research, due to their diverse reactive sites and high inhibitory effects on cancer cell proliferation (Shams et al., 2010).

Properties

IUPAC Name

N-cyclopropyl-2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c19-12-3-1-11(2-4-12)9-20-17(26)10-27-18-22-14(8-16(25)23-18)7-15(24)21-13-5-6-13/h1-4,8,13H,5-7,9-10H2,(H,20,26)(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZFSTBZDRWBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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